L-Valine benzyl ester p-toluenesulfonate salt L-Valine benzyl ester p-toluenesulfonate salt
Brand Name: Vulcanchem
CAS No.: 16652-76-9
VCID: VC21539226
InChI: InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Molecular Formula: C19H25NO5S
Molecular Weight: 207,27*172,20 g/mole

L-Valine benzyl ester p-toluenesulfonate salt

CAS No.: 16652-76-9

Cat. No.: VC21539226

Molecular Formula: C19H25NO5S

Molecular Weight: 207,27*172,20 g/mole

* For research use only. Not for human or veterinary use.

L-Valine benzyl ester p-toluenesulfonate salt - 16652-76-9

CAS No. 16652-76-9
Molecular Formula C19H25NO5S
Molecular Weight 207,27*172,20 g/mole
IUPAC Name benzyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Standard InChI Key QWUQVUDPBXFOKF-MERQFXBCSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+]
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC1=CC=CC=C1)[NH3+]

Fundamental Characteristics and Identification

L-Valine benzyl ester p-toluenesulfonate salt is a white crystalline powder derived from the essential amino acid L-valine. The compound features a benzyl ester group attached to the carboxylic acid portion of valine, with p-toluenesulfonic acid forming the salt component. It exists as a stable solid at room temperature with distinct physical and chemical characteristics that contribute to its utility in various applications .

Nomenclature and Identification

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its chemical structure and applications. The most common alternative names include:

SynonymChemical Identification
Val-OBzl.TosOHAbbreviated form indicating valine with benzyl ester and toluenesulfonic acid
L-Valine benzyl ester 4-toluenesulfonate saltFull systematic name indicating stereochemistry and salt form
H-D-Val-Obzl p-tosylateAlternative naming convention
SCHEMBL6447396Database identifier

The compound has been registered with PubChem CID 22565047 and contains the component compounds benzyl 2-amino-3-methylbutanoate (CID 4640555) and p-toluenesulfonic acid (CID 6101) .

Physical and Chemical Properties

Understanding the physical and chemical properties of L-valine benzyl ester p-toluenesulfonate salt is essential for its proper handling, storage, and application in research and industrial settings.

PropertyValue/Description
Molecular FormulaC19H25NO5S
Molecular Weight379.5 g/mol
Physical AppearanceWhite crystalline powder
Melting Point145-150°C
SolubilitySoluble in water, methanol, ethanol, and acetone
StereochemistryChiral molecule with L-configuration

The compound's solubility in both aqueous and organic solvents contributes to its versatility in various chemical reactions and formulations .

Synthesis and Production Methods

The industrial and laboratory preparation of L-valine benzyl ester p-toluenesulfonate salt involves several established methods, with ongoing refinements aimed at improving yield, purity, and production efficiency.

Traditional Synthesis Approach

The traditional synthesis route involves a two-step process starting with L-valine:

  • Esterification of L-valine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzyl ester.

  • Salt formation by reaction with p-toluenesulfonic acid in a suitable solvent like ethanol .

This approach, while effective, may present challenges related to yield optimization and purification.

Patented Direct Synthesis Method

A more efficient patented process involves the direct reaction of L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid. This one-pot synthesis offers several advantages:

StepDescription
1Combine L-valine, benzyl alcohol, and p-toluenesulfonic acid in toluene
2Heat the reaction mixture to promote azeotropic dehydration
3Continue the reaction until water distillation ceases
4Isolate and purify the product

This method utilizes toluene as a reaction medium, which facilitates the removal of water through azeotropic distillation, driving the reaction toward completion .

Production Considerations

Industrial production of L-valine benzyl ester p-toluenesulfonate salt requires careful attention to reaction parameters and quality control. Key considerations include:

  • Temperature control during the esterification process

  • Molar ratios of reactants

  • Water removal efficiency

  • Crystallization conditions for optimal purity

  • Safety protocols for handling reagents and products

Modern manufacturing processes emphasize both product quality and process sustainability, with efforts to reduce solvent usage and minimize waste generation.

Pharmaceutical and Research Applications

L-Valine benzyl ester p-toluenesulfonate salt has found significant applications in pharmaceutical research and development, primarily due to its utility as a building block in peptide synthesis and drug development.

Role in Drug Synthesis

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring the incorporation of protected amino acids. Its applications include:

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors for hypertension treatment

  • Production of peptide-based therapeutics

  • Development of enzyme inhibitors and receptor antagonists

The benzyl ester protection allows for selective reactivity of the amino group while preventing unwanted reactions at the carboxyl terminus, making it ideal for controlled peptide bond formation.

Chiral Auxiliary in Asymmetric Synthesis

One of the most significant applications of L-valine benzyl ester p-toluenesulfonate salt is its use as a chiral auxiliary in asymmetric synthesis. The compound's defined stereochemistry allows for:

  • Stereoselective introduction of new chiral centers

  • Control of reaction stereochemistry through substrate-directed approaches

  • Enhanced enantiomeric purity in pharmaceutical intermediates

This application is particularly valuable in the pharmaceutical industry, where the biological activity of compounds often depends critically on their three-dimensional configuration.

Biotechnology Applications

In biotechnology research, L-valine benzyl ester p-toluenesulfonate salt is utilized to formulate peptide-based drugs. Its properties enhance:

  • Solubility of peptide constructs

  • Bioavailability of active pharmaceutical ingredients

  • Stability of peptide-based formulations

These characteristics make it an important tool in the development of advanced biological therapeutics and drug delivery systems.

Biological Activity and Metabolic Implications

The biological properties of L-valine benzyl ester p-toluenesulfonate salt are fundamentally linked to its amino acid component and modified structure.

Metabolic Pathways and Distribution

L-Valine is a branched-chain amino acid (BCAA) with established roles in protein synthesis and energy production. The benzyl ester modification alters its physicochemical properties, potentially affecting:

  • Absorption and distribution within biological systems

  • Cellular uptake mechanisms

  • Metabolic processing and elimination

Research indicates that valine derivatives can influence multiple metabolic pathways, particularly those related to muscle metabolism and nitrogen balance.

Structure-Activity Relationships

The specific structural features of L-valine benzyl ester p-toluenesulfonate salt contribute to its biological activity profile:

Structural ComponentContribution to Activity
L-Valine backboneProvides essential amino acid functionality and stereochemistry
Benzyl ester groupEnhances lipophilicity and membrane permeability
p-ToluenesulfonateImproves solubility and stability in various formulations

These structure-activity relationships inform its applications in both pharmaceutical development and biochemical research.

Safety MeasureImplementation
Personal Protective EquipmentGloves, lab coat, safety glasses, and respiratory protection when necessary
Engineering ControlsUse in well-ventilated areas or under fume hoods
Storage ConditionsStore in tightly closed containers in cool, dry locations away from incompatible materials
Emergency ProceduresHave appropriate fire extinguishing equipment and eye wash stations readily available

These precautions help minimize exposure risks and ensure safe handling in laboratory and industrial settings.

Toxicological Considerations

Although comprehensive toxicological data specific to L-valine benzyl ester p-toluenesulfonate salt is limited, general considerations for similar compounds include:

  • Potential for respiratory and skin sensitization

  • Eye and respiratory tract irritation upon direct contact

  • Low systemic toxicity consistent with amino acid derivatives

Further research is needed to fully characterize the toxicological profile of this compound in various exposure scenarios.

Current Research Trends and Future Directions

Research involving L-valine benzyl ester p-toluenesulfonate salt continues to evolve, with several emerging areas of interest in both academic and industrial contexts.

Advanced Synthetic Methodologies

Current research efforts are focused on developing improved synthetic routes with:

  • Enhanced stereoselectivity

  • Increased atom economy

  • Reduced environmental impact

  • Scalable production protocols

These advancements aim to make the compound more accessible for various applications while addressing sustainability concerns.

Expanding Pharmaceutical Applications

The utility of L-valine benzyl ester p-toluenesulfonate salt in pharmaceutical research is expanding to include:

  • Novel peptide-based therapeutics

  • Targeted drug delivery systems

  • Prodrug design approaches

  • Peptidomimetic development

These applications leverage the compound's unique chemical properties and established safety profile to address unmet medical needs.

Analytical and Quality Control Developments

Ongoing research is also focused on improving analytical methods for:

  • Purity determination

  • Stereochemical analysis

  • Process monitoring during synthesis

  • Stability assessment in various formulations

These developments support both regulatory compliance and quality assurance in pharmaceutical and research applications.

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